1-(2-Fluorophenyl)butan-2-one chemical properties
1-(2-Fluorophenyl)butan-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluorophenyl)butan-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates.[1][2][3] The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and overall pharmacokinetic profile.[1][3][4] 1-(2-Fluorophenyl)butan-2-one is a fluorinated ketone that serves as a valuable intermediate and building block in the synthesis of complex organic molecules. Its structure combines an electrophilic ketone functionality with an electronically modified aromatic ring, offering multiple sites for chemical transformation.
This guide provides a comprehensive technical overview of the core chemical properties of 1-(2-Fluorophenyl)butan-2-one, designed to support researchers and drug development professionals in leveraging this compound for advanced synthesis and discovery. We will delve into its spectroscopic signature, synthetic pathways, chemical reactivity, and potential applications, grounded in established chemical principles and field-proven insights.
Molecular Structure and Physicochemical Properties
1-(2-Fluorophenyl)butan-2-one, with the molecular formula C₁₀H₁₁FO, possesses a butanone chain attached to a benzene ring substituted with a fluorine atom at the ortho position. The presence of the highly electronegative fluorine atom and the polar carbonyl group dictates the molecule's physicochemical characteristics. The fluorine atom can influence the electron density of the aromatic ring and the reactivity of the adjacent benzylic position.
Table 1: Physicochemical Properties of Phenylbutan-2-one Analogs
| Property | 1-(2-Fluorophenyl)propan-2-one | 1-(4-Fluorophenyl)butan-2-one | Butan-2-one |
|---|---|---|---|
| Molecular Formula | C₉H₉FO | C₁₀H₁₁FO | C₄H₈O |
| Molecular Weight | 152.17 g/mol | 166.2 g/mol [5] | 72.11 g/mol [6] |
| Physical Form | Liquid[7] | Liquid | Liquid[8] |
| CAS Number | 2836-82-0[7] | 620-97-3[5] | 78-93-3[9] |
| Purity | 98%[7] | 95%[5] | N/A |
| Storage Temperature | Room Temperature[7] | Room Temperature, Sealed in Dry | Flammables area, away from heat[8][9] |
Spectroscopic Profile
Characterization of 1-(2-Fluorophenyl)butan-2-one relies on a combination of spectroscopic techniques. The following data are predicted based on the analysis of its constituent functional groups and data from analogous structures.
Table 2: Predicted Spectroscopic Data for 1-(2-Fluorophenyl)butan-2-one
| Technique | Feature | Predicted Chemical Shift / Wavenumber | Key Insights |
|---|---|---|---|
| ¹H NMR | -CH₂- (benzylic) | ~3.7 ppm (s) | Singlet due to proximity to the carbonyl group and no adjacent protons. |
| -CH₂- (ethyl) | ~2.5 ppm (q) | Quartet due to coupling with the terminal methyl group. | |
| -CH₃ (ethyl) | ~1.0 ppm (t) | Triplet due to coupling with the adjacent methylene group. | |
| Aromatic protons | ~7.0-7.4 ppm (m) | Complex multiplet pattern due to ortho-fluorine substitution. | |
| ¹³C NMR | C=O (ketone) | ~208-210 ppm | Characteristic downfield shift for a ketone carbonyl carbon. |
| C-F | ~160 ppm (d, ¹JCF) | Large one-bond coupling constant is characteristic of a direct C-F bond. | |
| Aromatic Carbons | ~115-135 ppm | Shifts and couplings influenced by the fluorine substituent. | |
| -CH₂- (benzylic) | ~50 ppm | ||
| -CH₂- (ethyl) | ~35 ppm | ||
| -CH₃ (ethyl) | ~8 ppm | ||
| ¹⁹F NMR | Ar-F | ~ -110 to -120 ppm | Typical range for a fluorobenzene derivative. |
| IR Spectroscopy | C=O Stretch | ~1715-1725 cm⁻¹ | Strong, sharp absorption characteristic of a saturated ketone.[10][11][12][13] |
| C-F Stretch | ~1200-1250 cm⁻¹ | Strong absorption in the fingerprint region. | |
| C-H Stretch (sp³) | ~2850-3000 cm⁻¹ | Aliphatic C-H bonds. | |
| C-C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | ||
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 166 | Corresponds to the molecular weight of C₁₀H₁₁FO. |
| | Key Fragments | m/z = 109 (fluorotropylium ion), 137, 75 | Fragmentation patterns arise from cleavage adjacent to the carbonyl group. |
Synthesis and Manufacturing
The synthesis of α-aryl ketones like 1-(2-Fluorophenyl)butan-2-one can be achieved through several established organic chemistry methodologies. A common and effective approach involves the electrophilic fluorination of a precursor ketone or the coupling of an organometallic reagent with a suitable electrophile. The use of modern fluorinating agents like Selectfluor® allows for direct and selective introduction of fluorine.[14][15][16]
Protocol: Electrophilic Fluorination via Enolate Intermediate
This protocol describes a general method for the α-fluorination of a ketone, which is a plausible route for synthesizing related fluorinated ketones.[14][15] The reaction proceeds through an enol or enolate intermediate which attacks an electrophilic fluorine source.
Step-by-Step Methodology:
-
Enolate Formation: The precursor ketone, 1-phenylbutan-2-one, is dissolved in an appropriate aprotic solvent (e.g., acetonitrile or THF).
-
A non-nucleophilic base, such as lithium diisopropylamide (LDA) or LiHMDS, is slowly added at a low temperature (e.g., -78 °C) to facilitate the formation of the kinetic enolate. The base deprotonates the α-carbon, creating a nucleophilic intermediate.
-
Electrophilic Fluorination: A solution of an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, dissolved in the same solvent, is added dropwise to the enolate solution, maintaining the low temperature.[17]
-
Reaction Quenching: The reaction is stirred for a specified period (typically 1-4 hours) and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield the pure 1-(2-Fluorophenyl)butan-2-one.
Caption: Synthetic workflow for α-fluorination of a ketone.
Chemical Reactivity and Derivatization
The chemical behavior of 1-(2-Fluorophenyl)butan-2-one is dominated by the reactivity of its ketone carbonyl group and the influence of the fluorinated aromatic ring.
Reactivity of the Ketone Carbonyl Group
The carbonyl carbon is electrophilic and highly susceptible to nucleophilic addition. This makes it a versatile handle for a wide range of chemical transformations.
-
Reduction to Alcohol: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(2-fluorophenyl)butan-2-ol, using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent suitable for this transformation, while lithium aluminum hydride (LiAlH₄) is a more powerful alternative.[18]
-
Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithium compounds (R-Li), can add to the carbonyl carbon to form tertiary alcohols after an acidic workup.
-
Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.
Protocol: Reduction of the Ketone with Sodium Borohydride
This protocol outlines a standard laboratory procedure for the reduction of a ketone to a secondary alcohol.
Step-by-Step Methodology:
-
Setup: 1-(2-Fluorophenyl)butan-2-one is dissolved in a protic solvent, typically methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0 °C.
-
Reagent Addition: Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution. The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.
-
Reaction: The reaction mixture is stirred at 0 °C for approximately 30-60 minutes, after which the ice bath is removed, and the reaction is allowed to proceed at room temperature for another 1-2 hours. Progress can be monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid to destroy any excess NaBH₄. The solvent is then removed under reduced pressure.
-
Extraction: The resulting residue is taken up in water and extracted several times with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude alcohol product, which can be further purified by chromatography if necessary.
Caption: Reduction of 1-(2-Fluorophenyl)butan-2-one.
Applications in Research and Drug Development
The introduction of fluorine is a well-established strategy in drug design to enhance pharmacological properties.[1][2] The C-F bond is strong, and replacing a metabolically labile C-H bond with C-F can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[2] Furthermore, the electronegativity of fluorine can alter the pKa of nearby functional groups or lead to favorable interactions with protein targets, potentially increasing binding affinity and selectivity.[3]
1-(2-Fluorophenyl)butan-2-one is a precursor for synthesizing more complex molecules that may possess biological activity. For example, derivatives of similar fluorinated phenyl ketones are found in compounds developed for various therapeutic areas, including oncology and infectious diseases.[4] Its structure is analogous to intermediates used in the synthesis of known pharmaceuticals, making it a compound of interest for building libraries of new potential drug candidates.[18]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(2-Fluorophenyl)butan-2-one is not widely available, data from analogous fluorinated ketones and butanone itself should be used to guide safe handling practices.
-
Hazards: Similar compounds are often classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][19] Ketones like butan-2-one are flammable liquids and vapors.[8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[9][20] All handling should be performed in a well-ventilated area or a chemical fume hood.[20]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from heat, sparks, and open flames.[9]
-
First Aid: In case of skin contact, wash off immediately with plenty of water.[9] In case of eye contact, rinse cautiously with water for several minutes.[20] If inhaled, move the person to fresh air.[20] If swallowed, rinse mouth and seek medical attention.
Conclusion
1-(2-Fluorophenyl)butan-2-one represents a strategically important chemical entity for synthetic and medicinal chemists. Its combination of a reactive ketone functional group and a fluorine-substituted aromatic ring provides a versatile platform for constructing novel and complex molecular architectures. A thorough understanding of its spectroscopic properties, reactivity, and handling requirements is essential for its effective application in research and development. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of fluorinated building blocks like 1-(2-Fluorophenyl)butan-2-one in drug discovery pipelines is set to expand.
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Caption: 2D structure of 1-(2-Fluorophenyl)butan-2-one.

